D-Glycero-D-gulo-heptono-1,4-lactone
Overview
Description
D-Glycero-D-gulo-heptono-1,4-lactone (GHL) is a versatile compound that serves as a precursor for the synthesis of various rare sugars and derivatives. It is a heptose, a seven-carbon sugar, which is not as common as hexoses like glucose but is still significant in biochemical processes and synthetic chemistry .
Synthesis Analysis
The synthesis of GHL and its derivatives has been explored in several studies. It can be used to create rare sugars with different oxidation levels at specific carbon positions, often without the need for chromatography . GHL can also be transformed into deoxyheptonolactones and anhydroheptonolactones through reactions such as hydrogenolysis and treatment with acids . Additionally, GHL has been used as a starting material for the synthesis of polyhydroxy amino acids, which are analogs of alanine with a polyhydroxy chain .
Molecular Structure Analysis
The molecular structure of GHL and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structure of benzylidene acetals derived from GHL . NMR spectroscopy has been used to study the conformation of aldonamides derived from GHL in solution and in the crystal state . The crystal structure of other derivatives has also been reported, providing insights into the stereochemistry and conformation of these molecules .
Chemical Reactions Analysis
GHL undergoes various chemical reactions that have been studied extensively. It can react with CrVI to yield D-gluconic acid, formic acid, and CrIII, with the reaction proceeding through a complex mechanism involving CrIV and CrV intermediates . The molecule can also undergo autohydrolysis in water, forming D-gluconic acid and D-glucono-1,4-lactone, which affects its taste and solution properties . Furthermore, GHL can be converted into a series of aroyl- and aryl-hydrazide derivatives, with the reactivity of these compounds being analyzed in terms of their dissociation constants and NMR spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of GHL and its derivatives have been explored in relation to their structure and reactivity. The autohydrolysis of D-glucono-1,5-lactone, a related compound, in water illustrates changes in solute-solvent interaction and water structure, which correlate with a taste change from sweet to sour . The redox chemistry of GHL with chromium species has been studied, revealing the formation of various intermediate species and providing complete rate laws for the reaction . The crystal packing and hydrogen-bonding networks of aldonamides derived from GHL have been discussed, showing different modes of crystal packing depending on the N-substituent .
Scientific Research Applications
Synthesis of Derivatives
D-Glycero-D-gulo-heptono-1,4-lactone serves as a precursor for various derivatives. For instance, hydrogenolysis of its penta-acetate form yields 3-deoxy-D-gluco-heptono-1,4-lactone tetra-acetate, which can be further converted into different heptonolactones and heptono-1,4-lactones (Bock, Lundt, Pedersen, & Sonnichsen, 1988). Similarly, benzylidene acetals of heptonolactones have been prepared using D-glycero-D-gulo-heptono-1,4-lactone, demonstrating its utility in creating powerful chirons for chemical syntheses (Bichard, Bruce, Hughes, Girdhar, Fleet, & Watkin, 1993).
Complexation Chemistry
D-Glycero-D-gulo-heptono-1,4-lactone plays a significant role in redox reactions involving chromium. When used in excess, it reacts with CrVI, forming D-gluconic acid, formic acid, and CrIII. This complexation chemistry involves intermediates like CrIV and CrV, offering insights into the mechanistic aspects of redox processes in organic chemistry (Mangiameli et al., 2010).
Synthesis of Crystalline Derivatives
The compound has been used to synthesize crystalline derivatives such as 3-deoxy-D-gluco-heptofuranose. This involves benzoylation and various reduction processes, showcasing the versatility of D-glycero-D-gulo-heptono-1,4-lactone in carbohydrate chemistry (Jeroncic, Cirelli, & Lederkremer, 1987).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-DVKNGEFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018985 | |
Record name | Heptono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glycero-D-gulo-heptono-1,4-lactone | |
CAS RN |
89-67-8 | |
Record name | D-glycero-D-gulo-Heptonic acid, γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptono-1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-HEPTONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCV668569W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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